Benzenediazonium,4-chloro-

Descripción general

Descripción

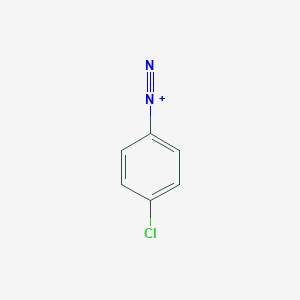

Benzenediazonium,4-chloro- is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The specific compound, Benzenediazonium,4-chloro-, has a chlorine atom substituted at the para position of the benzene ring. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds and various substitution reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzenediazonium,4-chloro- is typically synthesized through the diazotization of 4-chloroaniline. The process involves the reaction of 4-chloroaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to prevent decomposition . The reaction can be represented as follows:

4-chloroaniline+HNO2+HCl→4-chlorobenzenediazonium chloride+2H2O

Industrial Production Methods: In industrial settings, the preparation of diazonium salts like Benzenediazonium,4-chloro- follows similar principles but on a larger scale. Temperature control is crucial to ensure the stability of the diazonium salt, as higher temperatures can lead to decomposition into phenol .

Análisis De Reacciones Químicas

Types of Reactions:

-

Substitution Reactions: Benzenediazonium,4-chloro- undergoes various substitution reactions where the diazonium group is replaced by other functional groups. Common substitutions include:

Hydroxylation: Reaction with water to form 4-chlorophenol.

Halogenation: Reaction with halides like potassium iodide to form 4-chloroiodobenzene.

Sandmeyer Reactions: Reaction with copper(I) chloride or bromide to form 4-chlorobenzene derivatives.

-

Coupling Reactions: Benzenediazonium,4-chloro- can couple with phenols or aromatic amines to form azo compounds, which are characterized by the presence of an -N=N- bond .

Common Reagents and Conditions:

Nitrous Acid: Generated in situ from sodium nitrite and hydrochloric acid.

Copper(I) Halides: Used in Sandmeyer reactions.

Phenols and Aromatic Amines: Used in coupling reactions.

Major Products:

- 4-chlorophenol

- 4-chloroiodobenzene

- Azo compounds

Aplicaciones Científicas De Investigación

Benzenediazonium,4-chloro- has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of Benzenediazonium,4-chloro- involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium group can be replaced by various nucleophiles, leading to the formation of different products. The reaction mechanism often involves the loss of nitrogen gas (N₂), making the diazonium group an excellent leaving group .

Comparación Con Compuestos Similares

- Benzenediazonium chloride

- Benzenediazonium bromide

- Benzenediazonium tetrafluoroborate

Comparison: Benzenediazonium,4-chloro- is unique due to the presence of the chlorine atom at the para position, which can influence the reactivity and stability of the compound. Compared to unsubstituted benzenediazonium salts, the 4-chloro derivative may exhibit different reactivity patterns in substitution and coupling reactions .

Conclusion

Benzenediazonium,4-chloro- is a versatile compound with significant applications in organic synthesis, scientific research, and industrial processes. Its unique reactivity and ability to form various derivatives make it an important compound in the field of chemistry.

Propiedades

Número CAS |

17333-85-6 |

|---|---|

Fórmula molecular |

C6H4ClN2+ |

Peso molecular |

139.56 g/mol |

Nombre IUPAC |

4-chlorobenzenediazonium |

InChI |

InChI=1S/C6H4ClN2/c7-5-1-3-6(9-8)4-2-5/h1-4H/q+1 |

Clave InChI |

DBEQHSWUYRYJMT-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1[N+]#N)Cl |

SMILES canónico |

C1=CC(=CC=C1[N+]#N)Cl |

Key on ui other cas no. |

17333-85-6 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.